molecular formula C16H15ClN2O3S B2753662 2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941931-78-8

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2753662
CAS No.: 941931-78-8
M. Wt: 350.82
InChI Key: XPMGTMVAPMARIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds . It is suggested that an initial compound was formed, followed by intra-molecular cyclocondensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide has a melting point of 196–198 °C .

Scientific Research Applications

Synthesis of Anti-Tubercular Compounds

  • Novel derivatives of benzamide were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis. These compounds showed promising activity with low cytotoxicity, indicating their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Development of Anti-Inflammatory Agents

  • Indolyl azetidinones, related to benzamide derivatives, have been synthesized and tested for their anti-inflammatory activity. Some compounds in this series demonstrated significant anti-inflammatory properties, comparable to non-steroidal anti-inflammatory drugs (Kalsi et al., 1990).

Antimicrobial Applications

  • A range of compounds including benzamide derivatives were synthesized and showed promising antibacterial activities, highlighting their potential as antimicrobial agents (Patel et al., 2010).

Protein Kinase Inhibition

  • Certain benzamide derivatives were identified as potent inhibitors of human protein kinase CK2, a key enzyme implicated in various cellular processes. This suggests their potential application in targeted cancer therapies (Chekanov et al., 2014).

X-ray Diagnostic Agents

  • Benzamide analogs have been synthesized for use as X-ray diagnostic agents, demonstrating the versatility of this compound class in medical imaging applications (Pillai et al., 1994).

Antiallergy Agents

  • N-(4-substituted-thiazolyl)oxamic acid derivatives, related to benzamide compounds, have shown potent antiallergy activity in animal models, suggesting their potential use in treating allergic reactions (Hargrave et al., 1983).

Properties

IUPAC Name

2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-15-5-2-1-4-14(15)16(20)18-12-6-8-13(9-7-12)19-10-3-11-23(19,21)22/h1-2,4-9H,3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMGTMVAPMARIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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